Product packaging for L-LYSINE:2HCL (ALPHA-15N)(Cat. No.:)

L-LYSINE:2HCL (ALPHA-15N)

Cat. No.: B1579951
M. Wt: 220.10
Attention: For research use only. Not for human or veterinary use.
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Description

L-LYSINE:2HCL (ALPHA-15N) is a useful research compound. Molecular weight is 220.10. The purity is usually 98%.
BenchChem offers high-quality L-LYSINE:2HCL (ALPHA-15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LYSINE:2HCL (ALPHA-15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

220.10

Purity

98%

Origin of Product

United States

Fundamental Principles of Stable Isotope Tracing with L Lysine:2hcl Alpha 15n

Theoretical Underpinnings of Isotopic Labeling in Biochemical Research

Isotopic labeling is a technique where an atom within a molecule is replaced by its isotope, which has a different number of neutrons but the same chemical properties. fiveable.mewikipedia.org This substitution creates a "labeled" molecule that can be distinguished from its unlabeled counterpart by analytical instruments like mass spectrometers or nuclear magnetic resonance (NMR) spectrometers. wikipedia.org In biochemical research, introducing these labeled compounds into a biological system allows for the tracing of their metabolic pathways, the quantification of metabolic fluxes, and the elucidation of reaction mechanisms. fiveable.meresearchgate.net

Concepts of Isotope Dilution and Tracer Kinetics

Isotope dilution is a core concept in tracer studies. It involves introducing a known amount of an isotopically labeled compound (the tracer) into a system and then measuring the ratio of the labeled to unlabeled form (the tracee) in a sample. cabidigitallibrary.org By observing how the initial concentration of the tracer is "diluted" by the endogenous, unlabeled molecules, researchers can calculate the size of the metabolic pool and the rates of appearance and disappearance of the substance . nih.gov For instance, the rate of dilution of a ¹⁵N-labeled amino acid can be used to determine the rate of appearance of the unlabeled amino acid resulting from protein breakdown. nih.gov

Tracer kinetics involves the mathematical modeling of the movement of a tracer through a biological system over time. scilit.com By taking serial measurements of the tracer's concentration in various compartments (e.g., plasma, tissue), researchers can develop kinetic models that describe the rates of transport, synthesis, and breakdown of the molecule of interest. scilit.comnih.gov These models are essential for quantifying dynamic processes such as protein turnover. nih.gov A steady state in the tracer-to-tracee ratio is often sought to simplify calculations based on the isotope dilution principle. nih.gov

Rationale for Alpha-15N Labeling of L-Lysine in Metabolic Studies

L-lysine is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained from the diet. nih.gov It is a fundamental building block of proteins. Labeling L-lysine with the stable isotope ¹⁵N at the alpha-amino group (the nitrogen atom attached to the alpha-carbon) provides a specific marker for tracking the fate of this amino acid in protein metabolism.

The rationale for using alpha-¹⁵N labeled lysine (B10760008) includes:

Directly Tracing Protein Synthesis: When alpha-¹⁵N-lysine is incorporated into new proteins, the ¹⁵N label becomes part of the protein structure. By measuring the enrichment of ¹⁵N in protein pools over time, researchers can directly calculate the rate of protein synthesis. nih.gov

Studying Lysine Catabolism: The alpha-amino group is involved in the initial steps of lysine breakdown. nih.gov Tracking the fate of the ¹⁵N label can provide insights into the pathways of lysine catabolism. Early studies demonstrated that the alpha-amino group of lysine is removed during its conversion to pipecolate. capes.gov.brmdpi.com

A study involving the continuous intravenous infusion of L-[alpha-¹⁵N]lysine in healthy male subjects allowed for the calculation of total plasma lysine flux and total body protein turnover. nih.gov The results from this study are summarized in the table below.

ParameterMean ValueRangeUnit
Total Plasma Lysine Flux7.34.8-9.6mmol/h
Total Body Protein Turnover3.52.5-5.0g day⁻¹ kg body wt.⁻¹
Sarcoplasmic Protein Fractional Synthetic Rate3.82.2-5.1%/day
Myofibrillar Protein Synthetic Rate1.461.09-2.44%/day
Total Muscle Protein Synthesis (% of Total Body Protein Synthesis)53.239.5-62.1%

This table presents data from a study on five healthy male subjects who received a continuous infusion of L-[alpha-¹⁵N]lysine. nih.gov

Historical Context and Evolution of ¹⁵N Tracing Methodologies

The use of stable isotopes as tracers in biological research has a history spanning nearly a century. nih.govnih.gov Following the discovery of deuterium (B1214612) by Harold Urey, Schoenheimer and Rittenberg were pioneers in using stable isotopes to study metabolism in the 1930s. nih.govoncohemakey.com They demonstrated the dynamic state of body constituents, a revolutionary concept at the time.

The application of ¹⁵N as a tracer followed, providing a crucial tool for studying nitrogen metabolism and protein dynamics. iaea.org Early experiments, such as those by Weissman and Schoenheimer in 1941, used L-lysine labeled with both ¹⁵N and deuterium to demonstrate its incorporation into proteins. nih.gov

The evolution of ¹⁵N tracing methodologies has been closely linked to advancements in analytical instrumentation, particularly mass spectrometry. nih.govthuenen.de The development of more sensitive and affordable mass spectrometers in the latter half of the 20th century led to a wider adoption of stable isotope techniques. oncohemakey.com Initially, methods often relied on analyzing end products of nitrogen metabolism, like urea (B33335) and ammonia (B1221849) in urine, to estimate whole-body protein turnover. nih.gov

Over time, methodologies have become more sophisticated, allowing for the investigation of protein metabolism at the tissue and even individual protein level. nih.gov The use of continuous infusion of ¹⁵N-labeled amino acids, coupled with tissue biopsies, has enabled the direct measurement of fractional synthesis rates of specific proteins in tissues like muscle. nih.gov Modern techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have further enhanced the precision and scope of ¹⁵N tracing studies. nih.govoncohemakey.com

Synthetic Methodologies and Isotopic Enrichment of L Lysine:2hcl Alpha 15n

Chemical Synthesis Pathways for Alpha-15N Labeled L-Lysine

Chemical synthesis offers a direct route for incorporating ¹⁵N into the L-lysine structure. One common strategy involves the stereoselective electrophilic amination of chiral acyl sultams. iaea.org This method utilizes a ¹⁵N-labeled nitrosating agent, such as 1-chloro-1-[¹⁵N]nitrosocyclohexane, to introduce the isotope with high stereoselectivity. iaea.org The process typically involves the following key steps:

Preparation of the Acyl Sultam : An appropriate (S)-acylbornane-10,2-sultam is prepared, which serves as a chiral auxiliary to guide the stereochemistry of the reaction. iaea.org

Electrophilic Amination : The acyl sultam undergoes stereoselective electrophilic hydroxyamination using the ¹⁵N-labeled nitrosating agent. iaea.org

Reduction and Cleavage : The resulting intermediate is then reduced, commonly with a zinc/acid system, and the chiral auxiliary is cleaved through alkaline hydrolysis to yield the final L-[α-¹⁵N]amino acid. iaea.org

This pathway has been successfully used to synthesize various L-[α-¹⁵N]amino acids, including alanine, valine, leucine, and phenylalanine, with high enantiomeric excess (97.2-99.5% e.e.). iaea.org Another approach involves the use of ¹⁵N-labeled precursors like ¹⁵NH₄Cl or ¹⁵NH₃ gas, which can be directly incorporated into molecules during the synthesis of simple organic compounds. alfa-chemistry.com The general principle of chemical synthesis allows for precise control over the labeling position, making it a valuable method for producing specifically labeled isotopomers.

Enzymatic and Microbial Synthesis Approaches for Isotopic Incorporation

Enzymatic and microbial methods provide highly stereospecific and efficient alternatives to chemical synthesis for producing ¹⁵N-labeled L-lysine. These biological systems naturally produce the L-isomer of the amino acid, circumventing the need for chiral separations that are often required in chemical synthesis. nih.gov

Microbial fermentation is a widely used method for the large-scale production of L-lysine and its isotopically labeled variants. nih.gov Strains of Corynebacterium glutamicum and Brevibacterium flavum are the most common microorganisms employed for this purpose due to their high lysine-producing capabilities. nih.govosti.govcabidigitallibrary.orgnih.gov

The process involves cultivating these microorganisms in a growth medium where the standard nitrogen source is replaced with a ¹⁵N-labeled precursor, typically (¹⁵NH₄)₂SO₄ with high isotopic enrichment (e.g., 98-99 atom % ¹⁵N). osti.govnih.govresearchgate.net The bacteria then incorporate the ¹⁵N into the amino acids they synthesize, including lysine (B10760008).

Key aspects of this methodology include:

Strain Selection : Auxotrophic or regulatory mutant strains of C. glutamicum or B. flavum are often used, as they are engineered to overproduce specific amino acids like lysine. nih.govmdpi.com

Media Composition : The fermentation medium is carefully formulated with a carbon source (like glucose or molasses), the ¹⁵N-labeled nitrogen source, and other essential nutrients and growth factors to maximize yield. osti.govcabidigitallibrary.orgmdpi.com

Process Optimization : Fermentation conditions such as temperature, pH, and aeration are tightly controlled to ensure optimal microbial growth and lysine production. cabidigitallibrary.org

This method has been successfully used to produce multigram quantities of L-(¹⁵N₂)-lysine with high purity and isotopic enrichment. osti.gov

Cell-free protein expression systems offer a powerful and controlled environment for producing proteins labeled with ¹⁵N-lysine. ckisotopes.com These systems use cell extracts, often from wheat germ or E. coli, which contain the necessary machinery for transcription and translation. ckisotopes.comcfsciences.com

The primary advantage of cell-free systems is the ability to directly control the composition of the reaction mixture, including the amino acid pool. ckisotopes.com To produce a protein with a labeled lysine, ¹⁵N-lysine is added to the reaction mix in place of unlabeled lysine. cfsciences.com This approach offers several benefits:

High Labeling Efficiency : Incorporation rates of labeled amino acids can be very high, often approaching 99%. cfsciences.com2bscientific.com

Suppression of Scrambling : Metabolic conversion of the labeled amino acid to other amino acids is minimized because the enzymatic pathways for these transformations are largely inactive in the cell extract. ckisotopes.com

Direct Control : The system allows for the direct incorporation of labeled amino acids without the complexities of cellular uptake and metabolism that occur in in-vivo systems. cfsciences.com

Cell-free systems are particularly advantageous for producing full-length, isotope-labeled protein standards for quantitative proteomics and for NMR studies where specific labeling is required. cfsciences.comnih.gov

Purification and Quality Control of Isotope-Enriched L-Lysine:2HCl

Following synthesis or fermentation, the isotope-enriched L-lysine must be purified and subjected to rigorous quality control to ensure its suitability for downstream applications.

The purification process for L-lysine typically involves several steps:

Separation from Biomass : In fermentation, the first step is to separate the lysine-containing broth from the microbial cells, usually by centrifugation or ultrafiltration. nih.gov

Ion-Exchange Chromatography : This is the primary method for purifying lysine. The fermented broth is passed through an ion-exchange resin column. Lysine, being a basic amino acid, binds to the cation-exchange resin. cabidigitallibrary.orgresearchgate.net

Elution : The bound lysine is then eluted from the column using a suitable buffer, such as tris-HCl at a high pH (e.g., pH 9). cabidigitallibrary.orgresearchgate.net

Crystallization : The eluted solution is concentrated, often by evaporation, and the L-lysine is crystallized. The dihydrochloride (B599025) (2HCl) salt form is common as it enhances stability and solubility. cabidigitallibrary.orgcreative-biolabs.com

Decolorization : Activated charcoal may be used to remove colored impurities, resulting in pure, pale yellow or white crystals. cabidigitallibrary.org

Quality control is essential to verify the chemical and isotopic purity of the final product. nih.govmdpi.com This involves using analytical techniques to confirm the identity, concentration, and enrichment level of the labeled compound. nih.govnih.govlumiprobe.com The use of stable isotope-labeled internal standards is a cornerstone of quality control in quantitative analyses. nih.govmdpi.com

Isotopic Purity and Enrichment Assessment Techniques

Determining the isotopic purity and the degree of ¹⁵N enrichment is a critical final step. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for this assessment. alfa-chemistry.commdpi.com

Mass Spectrometry (MS) : This is the most common technique for determining isotopic enrichment. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) is frequently employed. The amino acid is first derivatized to make it volatile, and then analyzed. nih.govnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of the ¹⁵N-labeled molecules relative to their unlabeled counterparts. nih.gov By analyzing specific ion fragments, it is also possible to determine the position of the label within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atoms in the molecule. acs.orgacs.org The incorporation of ¹⁵N can be confirmed by observing signals in the ¹⁵N NMR spectrum or by detecting spin-spin coupling between the ¹⁵N nucleus and adjacent ¹H or ¹³C nuclei in their respective NMR spectra. acs.orgacs.org While MS is generally used for quantifying enrichment, NMR is invaluable for confirming the specific site of labeling and providing structural verification. nih.govbeilstein-journals.org

The table below summarizes the key techniques used for assessing isotopic purity and enrichment.

TechniquePrimary ApplicationInformation ProvidedReference
Mass Spectrometry (MS)Quantification of Isotopic EnrichmentRatio of labeled to unlabeled molecules, positional information of the label. nih.govmdpi.comnih.govnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Verification and Label Position ConfirmationChemical shifts and coupling constants confirming the ¹⁵N position. acs.orgacs.orgnih.govbeilstein-journals.org

Applications of L Lysine:2hcl Alpha 15n in Advanced Research Methodologies

Quantification of Macromolecular Turnover in Biological Systems

The turnover of macromolecules, encompassing their synthesis and degradation, is a fundamental cellular process. L-Lysine:2HCl (alpha-15N) is instrumental in quantifying these rates, offering a dynamic view of cellular machinery.

Stable isotope labeling with ¹⁵N-lysine is a well-established method for determining whole-body protein synthesis and degradation rates in various non-human model organisms. By introducing the labeled lysine (B10760008), researchers can track its incorporation into newly synthesized proteins and model its flux through the metabolic system.

An early, foundational study in rats utilized L-lysine labeled with ¹⁵N in the α-position to demonstrate that it is incorporated into proteins without the alpha-amino nitrogen being significantly exchanged with other amino acids through transamination. nih.gov This unique characteristic makes α-¹⁵N-lysine an excellent tracer for protein synthesis, as the label is retained within the lysine molecule throughout the process. nih.gov

More quantitative approaches have been developed for agricultural and physiological research. For instance, a method utilizing ¹⁵N-Lysine as a tracer in pigs was developed to calculate protein synthesis and decomposition rates. fao.org By analyzing the flux of lysine based on ¹⁵N amounts excreted in urine, researchers could model the movement of nitrogen through the body's metabolic pools. fao.org This end-product method provides valuable data on how dietary changes or physiological states affect protein metabolism in the whole organism.

Table 1: Research Findings on Protein Synthesis in a Porcine Model

Parameter Measured Value Tracer Amino Acid Significance
Protein Synthesis Rate 8.4 g/kg/day ¹⁵N-Lysine Provides a quantitative measure of whole-body protein anabolism.
Protein Decomposition Rate 6.9 g/kg/day ¹⁵N-Lysine Quantifies the rate of protein catabolism, allowing for net protein balance assessment.
Lysine Flux - ¹⁵N-Lysine Serves as the basis for calculating synthesis and decomposition by tracking the movement of lysine through metabolic compartments. fao.org

This table summarizes findings from studies using ¹⁵N-lysine to determine protein turnover rates in pigs, demonstrating the utility of this tracer in large animal models. fao.org

In vitro cell culture systems provide a controlled environment to study cellular metabolism in detail. The use of ¹⁵N-labeled amino acids, including lysine, is crucial for measuring the dynamics of protein turnover and amino acid flux. nih.govvanderbilt.edu Determining the flux of amino acids—their consumption from and release into the culture medium—is an important indicator of the metabolic rate and health of the cells. vanderbilt.edu

A common experimental approach involves culturing cells in a medium where the standard amino acids are replaced with their ¹⁵N-labeled counterparts. As cells synthesize new proteins, they incorporate these "heavy" amino acids. nih.gov By harvesting the cells at different time points and analyzing the proteome using mass spectrometry, researchers can determine the fraction of newly synthesized proteins. This allows for the calculation of fractional synthesis rates (FSR) for individual proteins, which can range from 44% to 76% over a 72-hour period in certain cancer cell lines. nih.gov This technique provides a direct measure of the dynamic changes in protein expression, which is governed by the balance between protein synthesis and degradation. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. chempep.comwikipedia.org The method relies on metabolically incorporating amino acids with stable isotopes into the entire proteome. thermofisher.com In a typical SILAC experiment, two populations of cells are grown in media that are identical except for one key difference: one contains the natural "light" amino acids, while the other contains "heavy" isotopically labeled amino acids, such as L-lysine labeled with ¹³C and/or ¹⁵N. hopkinsmedicine.org

After several cell doublings, all proteins in the "heavy" population have incorporated the labeled amino acid. chempep.comnih.gov The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. chempep.com Because trypsin, the enzyme most commonly used to digest proteins for analysis, cleaves after lysine and arginine residues, this ensures that nearly every resulting peptide contains a labeled amino acid. nih.gov The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated isotope, and the ratio of their signal intensities provides a highly accurate quantification of relative protein abundance between the two samples. wikipedia.org

Dynamic SILAC , or pulsed SILAC (pSILAC), extends this methodology to measure protein turnover rates. thermofisher.comnih.gov In this approach, cells are switched from a "light" medium to a "heavy" medium (the pulse) and collected over a time course. thermofisher.com The ratio of heavy to light peptide signals at each time point directly reflects the rate of protein synthesis. thermofisher.com Conversely, a pulse-chase experiment can be performed where fully labeled "heavy" cells are switched back to a "light" medium, allowing for the measurement of protein degradation rates by tracking the disappearance of the heavy signal. nih.gov

Table 2: Experimental Workflow for a Dynamic SILAC Experiment

Step Procedure Purpose
1. Adaptation Cells are cultured for at least 5-6 doublings in a medium containing a "heavy" labeled amino acid, such as L-Lysine-¹⁵N₂ or L-Lysine-¹³C₆¹⁵N₂. To ensure complete (>95%) incorporation of the heavy label into the entire proteome. chempep.com
2. Chase The "heavy" medium is removed and replaced with an identical medium containing only the "light" (unlabeled) version of the amino acid. To initiate the chase period, where newly synthesized proteins will incorporate the light amino acid.
3. Time-Course Sampling Cell samples are harvested at multiple time points (e.g., 0, 6, 12, 24, 48 hours) after the switch to the light medium. To capture the progressive replacement of heavy-labeled proteins with light-labeled proteins. thermofisher.com
4. Sample Preparation Proteins from each time point are extracted, combined (if using an internal standard), digested with trypsin, and prepared for analysis. nih.gov To generate peptides suitable for mass spectrometry.
5. LC-MS/MS Analysis The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To identify peptides and quantify the intensity ratio of "heavy" vs. "light" forms for each peptide.
6. Data Analysis The decay curves of the heavy/light ratios over time are calculated for each protein. To determine the degradation rate (half-life) of individual proteins.

This table outlines the key steps in a dynamic SILAC experiment designed to measure protein degradation rates.

Investigation of Nitrogen Metabolism and Transamination Pathways

The nitrogen atom at the alpha-position of L-lysine makes L-Lysine:2HCl (alpha-15N) an ideal tracer for studying the intricate pathways of nitrogen metabolism.

The movement of nitrogen through a cell is fundamental to the synthesis of amino acids, nucleotides, and other essential biomolecules. Using substrates dually labeled with ¹³C and ¹⁵N, researchers can perform metabolic flux analysis to simultaneously quantify carbon and nitrogen fluxes. nih.gov

Studies in microorganisms like Mycobacterium bovis BCG have utilized this approach to map out the nitrogen assimilation and transfer network. nih.gov By providing labeled nitrogen sources, it was possible to trace the path of the ¹⁵N atom. Such analyses have established glutamate (B1630785) as the central hub for nitrogen metabolism, as it donates its nitrogen to other amino acids through various transamination reactions. nih.gov Glutamine and aspartate also serve as important, though lesser, nitrogen donors. nih.gov This type of analysis provides a quantitative flux map that highlights the key nodes and pathways in nitrogen distribution, offering insights into how organisms coordinate carbon and nitrogen metabolism. nih.gov

Table 3: Key Nitrogen Donors in M. bovis BCG Metabolism

Nitrogen Donor Primary Role Metabolic Significance
Glutamate Central nitrogen hub Donates nitrogen via transamination for the synthesis of most other amino acids. nih.gov
Glutamine Secondary nitrogen donor Provides nitrogen for specific biosynthetic pathways. nih.gov
Aspartate Secondary nitrogen donor Contributes nitrogen to a subset of amino acids and nucleotide precursors. nih.gov

This table, based on ¹³C¹⁵N-metabolic flux analysis, shows the primary molecules responsible for distributing nitrogen throughout the metabolic network of mycobacteria. nih.gov

L-lysine metabolism is unique and varies across different biological kingdoms. ¹⁵N-labeled lysine has been critical in elucidating the distinct pathways for its synthesis and breakdown.

In non-human animals, lysine is an essential amino acid that is primarily catabolized in the liver via the saccharopine pathway. nih.govscispace.com A key finding, established using α-¹⁵N-lysine, is that the α-amino group of lysine does not readily participate in reversible transamination reactions, a trait that distinguishes it from most other amino acids. nih.gov A second, less predominant route, the pipecolate pathway, is active in the brain. nih.gov

In higher plants, lysine levels are controlled by a balance between its synthesis via the aspartic acid pathway and its degradation through the saccharopine pathway. nih.govnih.gov Understanding these pathways is of significant agricultural interest, as lysine is often a limiting essential amino acid in cereal crops. nih.gov

In microbes, the pathways can be different. For example, a study on the fungus Neurospora crassa using D-lysine labeled with ¹⁵N in the alpha or epsilon position helped clarify its metabolic fate. researchgate.net The research showed that when D-[alpha-¹⁵N]lysine is converted to L-pipecolic acid, the alpha-amino group is lost and its ¹⁵N label is transferred to α-keto acids to form L-alanine and L-glutamic acid. researchgate.net This demonstrates a clear transamination event and helps trace the flow of nitrogen during the catabolism of this specific isomer in the organism. researchgate.net

Table 4: Comparison of Major Lysine Catabolic Pathways

Pathway Primary Organism Type Key Intermediate(s) Initial Step Involving Lysine
Saccharopine Pathway Animals, Plants, some Fungi Saccharopine, α-aminoadipate semialdehyde Condensation of lysine with α-ketoglutarate. nih.govscispace.com
Pipecolate Pathway Animal Brain, some Microbes Δ¹-piperideine-2-carboxylate, Pipecolate Deamination of lysine to form a cyclic intermediate. nih.govcreative-proteomics.com

This table compares the two main pathways for lysine degradation found across different life forms.

Application in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. The use of isotopically labeled substrates, such as L-Lysine:2HCl (alpha-15N), is central to this methodology, providing detailed insights into cellular metabolism.

The integration of 15N tracing data from alpha-15N labeled lysine into metabolic network models is a sophisticated approach to unravel the flow of nitrogen within a cell. When cells are cultured in a medium containing L-Lysine:2HCl (alpha-15N), the 15N isotope is incorporated into various nitrogen-containing biomolecules through metabolic pathways. By tracking the distribution of this isotope, researchers can elucidate the activity of specific pathways.

Metabolic network models, which are mathematical representations of the interconnected biochemical reactions in an organism, are used to interpret the 15N labeling patterns. The process involves:

Isotopic Labeling Experiment: Cells are grown in a defined medium where unlabeled lysine is replaced with L-Lysine:2HCl (alpha-15N).

Metabolite Extraction and Analysis: After a certain period of growth, metabolites are extracted from the cells and the extent of 15N incorporation into amino acids and other nitrogenous compounds is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Computational Flux Estimation: The measured isotopic labeling data is then fed into a computational model of the organism's metabolic network. By using algorithms, the model calculates the intracellular metabolic fluxes that best reproduce the observed 15N distribution.

This approach is particularly valuable for studying amino acid metabolism, as it can reveal how the alpha-amino group of lysine is transferred to other molecules through transamination and other reactions. For instance, studies in humans have utilized infusions of L-lysine-α-15N to trace its metabolic fate, with 15N-urea being a key end-product for assessing whole-body protein kinetics. nih.gov Such tracer studies are foundational for building and validating comprehensive metabolic models. nih.gov

A simplified representation of how 15N from L-Lysine:2HCl (alpha-15N) can be traced through a metabolic network is shown in the table below.

Metabolic ProcessInput MetaboliteKey Enzyme(s)Output Metabolite(s) with 15NSignificance in MFA
Protein SynthesisL-Lysine (alpha-15N)Aminoacyl-tRNA synthetases, RibosomesProteins containing 15N-LysineQuantifies the rate of protein synthesis.
TransaminationL-Lysine (alpha-15N) + α-KetoglutarateAminotransferasesGlutamate (15N), α-KetoadipateMeasures the flux through amino acid interconversion pathways.
CatabolismL-Lysine (alpha-15N)Lysine degradation pathway enzymesVarious nitrogen-containing catabolites (e.g., 15N-Urea in mammals)Determines the rate of lysine breakdown. nih.gov

The principles of 15N tracing are applied to determine detailed intracellular flux distributions in a variety of biological systems, from industrial microorganisms to mammalian cell lines.

In microorganisms such as the lysine-producing bacterium Corynebacterium glutamicum, understanding the metabolic flux distribution is crucial for optimizing the production of this essential amino acid. nih.govnih.gov While many studies have utilized 13C-labeled tracers to map the carbon flow, 15N-labeled substrates like L-Lysine:2HCl (alpha-15N) can provide complementary information on the nitrogen metabolism, which is intrinsically linked to lysine biosynthesis. For example, by analyzing the 15N enrichment in intracellular amino acid pools, researchers can quantify the fluxes through key pathways like the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, which supply precursors for lysine synthesis. nih.govnih.gov Studies have shown that in lysine-producing C. glutamicum, there are significant changes in the intracellular pools of amino acids of the aspartate family, which are direct precursors to lysine. nih.gov

The table below presents a hypothetical example of how flux distribution in C. glutamicum might be affected under different conditions, as could be determined using isotopic tracers.

Metabolic PathwayFlux under Standard Conditions (Relative Units)Flux under Lysine Overproducing Conditions (Relative Units)Implication for Lysine Production
Pentose Phosphate Pathway100150Increased NADPH supply for biosynthesis.
Glycolysis200180Redirection of carbon towards precursors.
TCA Cycle (Anaplerotic flux)5080Increased supply of oxaloacetate.
Lysine Biosynthesis Pathway20120Significantly enhanced production of lysine.

In mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells used for recombinant protein production, MFA helps in understanding cellular physiology and optimizing culture conditions. uclouvain.be While comprehensive metabolic network models for CHO cells have been developed, the use of 15N tracers can refine these models by providing more accurate data on amino acid metabolism. uclouvain.be For instance, studies in human embryonic kidney (HEK)293 cells have shown that the alpha-[15N]-atoms from lysine experience minimal metabolic scrambling, making it an excellent tracer for following nitrogen fate in these cells. nih.gov This is crucial for accurately determining the fluxes related to the synthesis of non-essential amino acids and the catabolism of essential ones.

Utilization in Structural Biology and NMR Spectroscopy for Protein Dynamics

L-Lysine:2HCl (alpha-15N) is an invaluable tool in structural biology, particularly in studies employing Nuclear Magnetic Resonance (NMR) spectroscopy. The site-specific incorporation of the 15N isotope at the alpha-nitrogen of lysine residues provides a sensitive probe for elucidating protein structure, conformation, and dynamics.

Site-specific labeling of proteins with 15N-lysine simplifies complex NMR spectra, facilitating resonance assignment and structure determination. nih.gov In a uniformly 15N-labeled protein, every nitrogen atom contributes a signal to the NMR spectrum, which can lead to significant overlap, especially for larger proteins. By selectively labeling only the lysine residues with 15N, the number of signals is greatly reduced, allowing for unambiguous assignment and analysis of the regions in and around these residues. nih.gov

This approach has been successfully used to study the structure of various proteins. For example, in the study of rhodopsin, a membrane protein with 11 lysine residues, labeling with [α-15N]lysine produced a simplified spectrum where a single sharp peak could be assigned to a specific lysine residue (Lys-339) in the mobile C-terminus of the protein. pnas.org This selective observation provided insights into the conformational flexibility of that particular region.

The chemical shift of the 15N nucleus is highly sensitive to its local electronic environment. Therefore, changes in protein conformation, such as those induced by ligand binding or changes in pH, can be monitored by observing the chemical shifts of the 15N-labeled lysine residues. copernicus.org Studies on staphylococcal nuclease have utilized 15N-labeled lysine to probe the ionization states of lysine residues, which is crucial for understanding their role in protein stability and function. copernicus.org

The table below summarizes the 1H and 15N chemical shifts for the side-chain NH3+ group of several lysine residues in the protein ubiquitin, demonstrating the site-specific resolution achievable with this technique.

Lysine Residue1H Chemical Shift (ppm)15N Chemical Shift (ppm)
Lys67.8534.2
Lys117.7834.5
Lys277.9233.8
Lys297.8134.1
Lys337.7534.6
Lys487.6934.9

Data is representative and based on values reported for human ubiquitin.

15N NMR relaxation studies on proteins specifically labeled with 15N-lysine provide detailed information about the dynamics of lysine side chains over a wide range of timescales. acs.orgsemanticscholar.org Parameters such as the longitudinal (R1) and transverse (R2) relaxation rates, and the heteronuclear Nuclear Overhauser Effect (NOE), can be measured for each labeled lysine residue. These relaxation data are then often interpreted using the "model-free" formalism to extract site-specific information about the amplitude and timescale of internal motions. nih.gov

For example, a study on human ubiquitin used 15N relaxation data to determine the model-free order parameters (S²) for the side-chain NH3+ groups of six of its seven lysine residues. acs.orgnationalmaglab.org The order parameter S² describes the spatial restriction of the N-H bond vector, with a value of 1 indicating a completely rigid bond and a value of 0 indicating unrestricted motion. The results showed that the NH3+ group of Lys48, which is a key site for ubiquitination, is highly mobile, as indicated by its low order parameter. acs.org This dynamic flexibility is thought to be important for its biological function. acs.org

The table below shows representative model-free parameters for lysine side chains in human ubiquitin.

Lysine ResidueOrder Parameter (S²)Correlation Time (ps)
Lys60.7550
Lys110.8245
Lys270.7855
Lys480.6580
Lys630.8540

Data is representative and based on values reported for human ubiquitin.

Furthermore, 15N NMR with lysine labeling is a powerful technique for studying protein-protein and protein-nucleic acid interactions. acs.org Upon binding to another molecule, the chemical environment of lysine residues at the interaction interface will change, leading to perturbations in their NMR signals. These changes, often observed in 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra, can be used to map the binding site. acs.orgnih.gov For instance, in studies of protein-DNA interactions, lysine residues that directly interact with the DNA phosphate backbone can be identified by the significant changes in their 1H and 15N chemical shifts upon complex formation. acs.org

Analytical Techniques for Detection and Quantification of L Lysine:2hcl Alpha 15n and Its Metabolites

Mass Spectrometry (MS) Based Approaches

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Various MS-based methods are utilized to measure isotope ratios, track metabolic pathways, and quantify labeled molecules in complex biological matrices.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Isotope Ratio Measurement

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for the high-precision measurement of nitrogen isotope ratios (¹⁵N/¹⁴N) in individual amino acids like L-lysine. gmclore.orgacs.org This method is particularly valuable in tracer experiments to study metabolic fluxes. acs.orgwikipedia.org

The fundamental principle of GC-C-IRMS involves the separation of volatile amino acid derivatives by gas chromatography, followed by their online combustion into gases such as N₂ and CO₂. nih.govnih.gov The resulting gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the isotopic composition. nih.govnih.gov For ¹⁵N analysis, CO₂ is typically removed from the gas stream using a liquid nitrogen trap to prevent isobaric interference. nih.gov

Prior to analysis, amino acids must be derivatized to increase their volatility for GC separation. gmclore.orgnih.gov Common derivatization methods include the formation of N-acetyl methyl esters (NACME) or N-acetyl-i-propyl (NAIP) esters. nih.govnih.gov The choice of derivatization agent is critical to avoid isotopic fractionation. nih.gov For instance, esterification with subsequent trifluoroacetylation is often recommended for nitrogen isotope analysis of amino acids from biological samples. nih.govnih.gov

The precision of GC-C-IRMS measurements for δ¹⁵N can be very high, with reported mean precisions around 0.28‰. wikipedia.org The accuracy of the method is validated by comparing the results with those obtained from an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS), with high correlations observed (R² > 0.99). acs.orgwikipedia.org

Table 1: Typical GC-C-IRMS Parameters for ¹⁵N-Amino Acid Analysis

Parameter Value/Condition Source(s)
Gas Chromatograph Thermo Scientific TRACE 1310 GC nih.gov
GC Column Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness) nih.gov
Injector Temperature 260 °C (splitless) nih.gov
Carrier Gas Helium nih.gov
Combustion Reactor NiO tube with CuO and NiO wires at 1000 °C nih.gov
IRMS Thermo Scientific Delta V Advantage nih.gov
CO₂ Removal Liquid nitrogen trap nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of L-lysine and its metabolites in complex biological samples such as plasma and tissue extracts. jcu.czacs.org This technique is particularly advantageous as it often does not require the derivatization of polar analytes like amino acids. jcu.czcopernicus.org

The methodology involves the separation of analytes using liquid chromatography, followed by their detection and quantification by tandem mass spectrometry. nih.gov The high resolution and selectivity of MS minimize interference from isomers, ensuring accurate results. nih.gov In targeted metabolomics, specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), which significantly improves quantitative accuracy and throughput. nih.gov

For the analysis of L-lysine and its degradation products, such as saccharopine and aminoadipic acid, LC-MS/MS methods have been developed that allow for their simultaneous detection and quantification in a single run. jcu.cz The use of stable isotope-labeled internal standards, such as ¹³C,¹⁵N-labeled amino acid mixtures, is common practice to correct for matrix effects and variations during sample preparation and analysis. nih.govresearchgate.net The accuracy of these methods is typically high, often falling within the 99-105% range, with relative standard deviation (%RSD) values below 20%, indicating good precision. jcu.cz

Table 2: Example LC-MS/MS Parameters for Lysine (B10760008) Metabolite Analysis

Parameter Value/Condition Source(s)
LC System High-Performance Liquid Chromatography (HPLC) jcu.cz
Column PFP(2) Luna column jcu.cz
Mobile Phase A 0.1% formic acid in H₂O jcu.cz
Mobile Phase B 100% acetonitrile jcu.cz
Flow Rate 0.8 mL/minute jcu.cz
Mass Spectrometer Q-Exactive Plus system (positive mode) nih.gov
Ionization Electrospray Ionization (ESI) nih.gov

High-Resolution Mass Spectrometry (e.g., Orbitrap) for Isotopic Analysis

High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap technology, offers unparalleled capabilities for isotopic analysis. researchgate.netpnas.org Orbitrap mass spectrometers provide high resolution and mass accuracy, enabling the simultaneous detection of all major and many minor isotopologues of a molecule. nih.govresearchgate.net This allows for the precise quantification of isotope enrichment levels in sparsely labeled proteins and metabolites. unc.edu

The soft ionization techniques used with HRMS, such as electrospray ionization (ESI), allow for the analysis of intact molecules, preserving isotopic information that might be lost in harsher ionization methods. researchgate.net This is particularly advantageous for studying the intramolecular distribution of isotopes. pnas.org Orbitrap MS has been shown to be a powerful tool for isotopic measurements, capable of detecting isotopologues at natural abundances as low as 0.15%. nih.gov

In the context of L-Lysine:2HCl (alpha-¹⁵N), HRMS can be used to accurately determine the degree of ¹⁵N incorporation. unc.edu The high resolution allows for the clear separation of isotopically labeled peptides from their unlabeled counterparts, even in complex mixtures. semanticscholar.org Furthermore, tandem mass spectrometry (MS/MS) capabilities of HRMS instruments can confirm the location of the heavy isotope labels within the peptide structure. unc.edu The quantitative accuracy of Orbitrap-based isotope enrichment measurements has been shown to correlate well with established triple quadrupole platforms, especially at higher enrichment levels. semanticscholar.org

Table 3: Key Features of Orbitrap MS for Isotopic Analysis

Feature Description Source(s)
High Resolution Enables differentiation of isotopic variants and resolves interferences. nih.govsemanticscholar.org
High Mass Accuracy Provides confident identification of isotopologues. isotope.com
Sensitivity Allows for the detection of low-abundance isotopologues. nih.gov
Soft Ionization (ESI) Permits the analysis of intact molecules without fragmentation. researchgate.net
Simultaneous Detection Acquires data for all major and many minor isotopologues in a single scan. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. copernicus.org For isotopically labeled compounds like L-Lysine:2HCl (alpha-¹⁵N), NMR offers unique advantages for direct detection and analysis in complex biological systems.

¹⁵N NMR for Direct Detection of Labeled Compounds

¹⁵N NMR spectroscopy allows for the direct observation of the ¹⁵N nucleus. wikipedia.org Due to the low natural abundance of ¹⁵N (0.36%), samples often need to be isotopically enriched to obtain a detectable signal in a reasonable timeframe. wikipedia.orgresearchgate.net The use of 95% or higher ¹⁵N-enriched samples is common. researchgate.net L-Lysine:2HCl (alpha-¹⁵N) is specifically labeled at the alpha-amino group, making this position directly observable by ¹⁵N NMR. alfa-chemistry.com

The chemical shift of the ¹⁵N nucleus is highly sensitive to its chemical environment, providing valuable structural information. wikipedia.org For amino acids, ¹⁵N chemical shifts are influenced by factors such as pH and temperature. researchgate.net The ¹⁵N chemical shifts for amino acids typically span a wide range, which aids in their identification. wikipedia.org While ¹⁵N NMR has complications not seen in ¹H NMR, such as a low gyromagnetic ratio leading to lower sensitivity, its application is crucial for studying nitrogen metabolism directly. wikipedia.orgnih.gov Recent studies have shown that by lowering the temperature, the characterization of ¹⁵N-labeled amino acids by NMR becomes more feasible, overcoming issues of line broadening. nih.gov

Table 4: ¹⁵N Chemical Shift Information

Parameter Details Source(s)
Reference Standard CH₃NO₂ (recommended by IUPAC) or liquid NH₃ wikipedia.org
Chemical Shift Range -400 ppm to 1100 ppm (relative to CH₃NO₂) wikipedia.org
Application Direct detection of ¹⁵N-labeled lysine and its metabolites. nih.govprotein-nmr.org.uk

Multi-Dimensional NMR Techniques (e.g., ¹H,¹⁵N-HSQC) for Complex Mixture Analysis and Protein Dynamics

Multi-dimensional NMR techniques, such as the ¹H,¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are indispensable for analyzing complex mixtures and studying protein dynamics. bitesizebio.comnih.gov The ¹H,¹⁵N-HSQC experiment provides a two-dimensional spectrum with the ¹H chemical shift on one axis and the ¹⁵N chemical shift on the other, showing correlations between directly bonded ¹H and ¹⁵N nuclei. bitesizebio.com

For a protein uniformly labeled with ¹⁵N, the ¹H,¹⁵N-HSQC spectrum serves as a "fingerprint," with each peak corresponding to a specific amide group in the protein backbone, as well as side-chain amines like those in lysine. jcu.czbitesizebio.com When L-Lysine:2HCl (alpha-¹⁵N) is incorporated into a protein, the alpha-amino group of the lysine residues will give rise to specific cross-peaks in the HSQC spectrum. nih.gov Changes in the chemical shifts or intensities of these peaks can provide information about the local environment of the lysine residue, such as its involvement in ligand binding or conformational changes. nih.gov

The analysis of complex mixtures of metabolites is also greatly enhanced by 2D NMR. nih.gov The increased resolution of HSQC spectra compared to 1D NMR allows for better identification and quantification of individual compounds in a mixture. nih.gov By comparing the experimental HSQC spectrum of a biological sample to a reference database of known compounds, metabolites can be identified and their concentrations estimated. nih.gov

Furthermore, ¹H,¹⁵N-HSQC is a key tool for studying protein dynamics. nih.gov The relaxation properties of the ¹⁵N nucleus, which can be measured using a suite of NMR experiments, provide information on molecular motions over a wide range of timescales, from picoseconds to seconds. copernicus.orgisotope.com By analyzing the dynamics of ¹⁵N-labeled lysine residues within a protein, insights into the functional mechanisms of the protein can be obtained. jcu.czisotope.com

Table 5: Applications of ¹H,¹⁵N-HSQC with ¹⁵N-Lysine Labeling

Application Description Source(s)
Protein Structure Provides a "fingerprint" spectrum for structural analysis and assignment. bitesizebio.com
Protein-Ligand Interactions Chemical shift perturbations identify residues at the binding interface. jcu.cznih.gov
Protein Dynamics NMR relaxation experiments provide information on motions at specific lysine residues. nih.govisotope.com
Complex Mixture Analysis Increased resolution allows for the identification and quantification of metabolites. nih.gov

Sample Preparation and Derivatization Strategies for Isotopic Analysis

The accurate detection and quantification of L-Lysine:2HCl (alpha-15N) and its metabolites by mass spectrometry (MS) are critically dependent on meticulous sample preparation and strategic chemical derivatization. These preliminary steps are designed to isolate the target analyte from complex biological matrices and modify its chemical properties to be more amenable to MS analysis.

Extraction and Purification from Biological Matrices (non-human, non-clinical)

The initial and pivotal step in the analytical workflow involves the extraction and purification of L-Lysine:2HCl (alpha-15N) from various non-human, non-clinical biological sources. The primary objectives of these procedures are to efficiently recover the analyte, remove interfering substances that can cause matrix effects, and prevent the degradation of the target compound. creative-proteomics.com

For plant tissues, a common approach involves initial flash-freezing in liquid nitrogen to halt enzymatic activity that could alter the concentration of lysine. creative-proteomics.com This is often followed by lyophilization (freeze-drying) to remove water and grinding the dried tissue to a homogenous powder to ensure representative sampling. ucdavis.edu Extraction is then typically performed using an acidic solution, such as 0.1 N HCl, to precipitate proteins while solubilizing free amino acids like lysine. Centrifugation is employed to separate the soluble fraction containing the analyte from the precipitated proteins and other cellular debris.

In the context of cell cultures, such as E. coli used for recombinant protein expression, cells are harvested by centrifugation. nist.gov Cell lysis is then achieved through chemical methods, for instance, using protein extraction reagents, followed by the removal of cellular debris to obtain a clear lysate containing the labeled lysine. nist.gov

Further purification of the extract is often necessary to remove salts, lipids, and other small molecules that can interfere with subsequent analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. Ion-exchange SPE, particularly cation-exchange chromatography, is highly effective for purifying basic amino acids like lysine. The positively charged amino group of lysine binds to the negatively charged stationary phase of the SPE cartridge, while neutral and acidic compounds are washed away. The purified lysine is then eluted with a high-salt or high-pH solution.

The following table summarizes common extraction and purification strategies for L-lysine from different biological matrices.

Biological MatrixSample Pre-treatmentExtraction MethodPurification Technique
Plant Tissues (e.g., Moss) Flash-freezing, lyophilization, grindingAcidic extraction (e.g., 0.1 N HCl)Solid-Phase Extraction (SPE) using cation-exchange cartridges
Cell Cultures (e.g., E. coli) Centrifugation to harvest cellsChemical lysisCentrifugation and supernatant collection
Fermentation Broth Centrifugation to remove cellsDirect use of supernatantSPE for desalting and removal of media components

Chemical Derivatization for Enhanced Volatility or Ionization in MS

Due to the polar and non-volatile nature of amino acids, chemical derivatization is a crucial step to improve their chromatographic separation and detection by mass spectrometry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. thermofisher.com Derivatization aims to replace active hydrogens on the amino and carboxyl groups with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte. For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency. researchgate.net

Several derivatization strategies are available for the analysis of lysine. Silylation is a common method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives.

Another prevalent technique is acylation, often combined with esterification. A two-step derivatization can be performed where the carboxyl group is first esterified (e.g., with methanolic HCl) followed by acylation of the amino groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This approach yields derivatives that are highly volatile and suitable for GC-MS analysis. mdpi.com Alkyl chloroformates are also widely used for derivatizing amino acids for GC-MS analysis. springernature.com

For LC-MS/MS analysis, derivatization can be used to improve the ionization of lysine. For instance, reacting lysine with O-methylisourea converts the lysine residue to a homoarginine, which can exhibit enhanced signal intensity in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov Additionally, propionic anhydride can be used to derivatize the primary amino groups of lysine, which neutralizes the charge and can be beneficial in certain proteomic workflows. nih.gov

The choice of derivatization reagent depends on the analytical technique being used (GC-MS vs. LC-MS) and the specific requirements of the analysis. The following table outlines common derivatization reagents for lysine and their applications.

Derivatization ReagentChemical TransformationAnalytical TechniqueKey Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Silylation of amino and carboxyl groupsGC-MSForms volatile by-products that elute with the solvent front. thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Silylation of amino and carboxyl groupsGC-MSForms stable derivatives that are less moisture-sensitive.
Pentafluoropropionic anhydride (PFPA) (with esterification) Acylation of amino groupsGC-MSProduces highly volatile and electronegative derivatives for sensitive detection. mdpi.com
Propyl chloroformate Forms N-propoxycarbonyl, O,S-propoxycarbonyl derivativesGC-MSDerivatization can be performed directly in aqueous samples. springernature.com
O-methylisourea Converts lysine to homoarginineMALDI-MSEnhances signal intensity. nih.gov
Propionic anhydride Propionylation of amino groupsLC-MS/MSNeutralizes charge on lysine residues. nih.gov

Theoretical and Computational Considerations in 15n L Lysine Tracing

Principles of Isotope Dilution and Tracer Kinetic Modeling

Isotope dilution is a powerful method for quantifying the amount of a substance in a sample. wikipedia.org The core principle involves introducing a known quantity of an isotopically enriched compound, such as L-Lysine·2HCl (α-¹⁵N), into a system where the unenriched (native) form of the compound is present. wikipedia.org After the tracer has thoroughly mixed with the endogenous pool, the resulting isotopic enrichment is measured. The extent of the "dilution" of the isotopic label is directly proportional to the amount of the endogenous substance. Isotope dilution is considered a method of the highest metrological standing because it relies on signal ratios rather than signal intensity, making it highly accurate and reproducible. wikipedia.org

Tracer kinetic modeling uses mathematical descriptions to understand the fate of a tracer within a biological system. e-smi.eu These models are crucial for quantifying functional parameters from the distribution of the tracer over time. e-smi.euradiologykey.com In the context of 15N L-lysine tracing, kinetic models often utilize a compartmental approach. The body is represented as a series of interconnected compartments, such as the plasma, and slow- and fast-exchanging tissue pools. nih.gov By tracking the movement of 15N from L-lysine between these compartments, researchers can calculate key metabolic rates. For instance, a multi-compartmental model fitted to plasma tracer data can determine the rates of lysine (B10760008) oxidation, its incorporation into protein (protein synthesis), and its release from protein breakdown. nih.gov

Table 1: Illustrative Data from a Hypothetical Isotope Dilution Experiment to Quantify Plasma Lysine Concentration

Sample IDVolume (mL)L-Lysine·2HCl (α-¹⁵N) Added (nmol)Measured ¹⁵N/(¹⁴N+¹⁵N) RatioCalculated Endogenous Lysine (µM)
Control1.000.0037N/A
Sample 11.0100.0530179.5
Sample 21.0100.0515184.8
Sample 31.0100.0542175.1

Mathematical Models for Data Deconvolution and Flux Calculation

The data obtained from mass spectrometry in 15N tracing experiments represent a mixture of different isotopic forms (isotopologues). Mathematical models are essential to deconvolve this complex data and calculate metabolic fluxes. nih.gov Deconvolution is the process of dissecting mixed data to determine the contribution of individual components. nih.gov In metabolomics, this involves correcting for the natural abundance of heavy isotopes (like ¹³C and ¹⁵N) to accurately determine the true enrichment from the administered tracer. nih.gov

Once the isotopic labeling data is corrected, it can be used for flux calculation. Metabolic Flux Analysis (MFA) is a standard computational method used to quantify the rates (fluxes) of reactions within a metabolic network. utah.edu The workflow involves:

Constructing a Metabolic Model: A model of the relevant biochemical pathways is created, often based on databases like KEGG or BioCyc. utah.edu

Isotope Labeling Experiment: A ¹⁵N-labeled substrate like L-lysine is introduced into the system, which is maintained at a metabolic steady state. nih.govnih.gov

Mass Spectrometry Analysis: Samples are analyzed to measure the mass isotopomer distributions (MIDs) of key metabolites. nih.gov

Flux Inference: Computational algorithms are used to find the set of metabolic fluxes that best explain the experimentally measured MIDs and other physiological data (e.g., substrate uptake and product secretion rates). nih.gov

These mathematical approaches allow researchers to move beyond simple concentration measurements to quantify the dynamic activity of metabolic pathways. nih.gov

Software Tools and Algorithms for Isotopic Data Analysis and Metabolic Reconstruction

A variety of software tools and algorithms have been developed to support the complex workflow of isotope-tracing experiments. nih.gov These tools assist with everything from initial data processing to the final visualization of metabolic fluxes.

For initial data processing and correction, several software packages are available. Tools like IsoCorrectoR, IsoCor v2, and PolyMID can correct raw mass spectrometry data for natural isotope abundance and tracer impurities. nih.gov The isoverse collection of R packages provides a command-line interface for reading and processing raw data from isotope ratio mass spectrometry (IRMS) instruments, calculating isotope ratios, and performing data calibration. isoverse.org

For metabolic flux analysis and reconstruction, more advanced software is required. 13C-MFA is considered a gold standard for quantifying fluxes, and the principles are readily adaptable to ¹⁵N tracing. utah.edu This often involves iterative computational programs that fit labeling data to a metabolic network model to find the best global fit for flux estimation. utah.edu For reconstructing context-specific metabolic networks from larger, genome-scale models, algorithms like FASTCORE have been developed. arxiv.orgplos.org FASTCORE can rapidly generate a functional model based on a core set of known active reactions, making it highly efficient for analyzing high-throughput data. plos.org Databases such as IsoBank and isoMETLIN provide valuable resources, containing stable isotope data and facilitating the identification of metabolites incorporating isotopic labels. analyticalresultsdb.com

Table 2: Selected Software and Algorithms for Isotope Tracing Studies

CategoryTool/AlgorithmPrimary FunctionReference
Data Correction IsoCorrectoRCorrects for natural abundance of isotopes and tracer impurities. nih.gov
Data Processing isoverse (R Package)Unified interface for reading, processing, and calibrating IRMS data. isoverse.org
Metabolic Reconstruction FASTCOREReconstructs compact, context-specific metabolic network models. arxiv.orgplos.org
Data Visualization Escher-TraceVisualizes corrected isotopic data on metabolic pathway maps. nih.gov

Kinetic Isotope Effects and Their Implications in 15N Tracing

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This quantum effect arises because heavier isotopes, like ¹⁵N, form stronger bonds and have lower vibrational frequencies than their lighter counterparts (¹⁴N). wikipedia.org Consequently, reactions involving the breaking of a bond to the heavier isotope require more energy and proceed more slowly. wikipedia.org The KIE is expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH). wikipedia.org

In ¹⁵N tracing studies, KIEs can influence the propagation of the isotope through metabolic networks. nih.gov If an enzyme discriminates between ¹⁴N and ¹⁵N, the reaction rate will depend on the isotopic composition of the substrate. researchgate.net This could potentially affect the distribution of ¹⁵N in downstream metabolites and alter the metabolic fluxes themselves. nih.gov

However, the actual impact of KIEs at the systemic level is often less than what might be predicted from studies on isolated enzymes. nih.gov Metabolic networks have intrinsic properties, such as the distribution of control across multiple enzymes and the presence of reversible reactions, that can buffer the system against the effects of a single enzyme's KIE. nih.gov Nevertheless, it is crucial to be aware of potential KIEs, as they can be a confounding factor. A modeling framework that integrates KIEs into kinetic and isotopic models can provide a more accurate interpretation of data from isotope labeling experiments and strengthen the biological value of the inferred results. nih.govresearchgate.net

Emerging Methodologies and Future Research Directions with L Lysine:2hcl Alpha 15n

Integration with Multi-Omics Data for Systems-Level Understanding

To achieve a holistic view of biological processes, data from L-Lysine:2HCl (alpha-15N) tracing studies are increasingly being integrated with other high-throughput 'omics' datasets. This systems-biology approach connects changes in protein dynamics with alterations at other molecular levels, such as the transcriptome and metabolome.

A key example of this integration involves combining stable isotope labeling with microarray analysis. In one study, researchers used precursors of heavy isotope-labeled L-lysine to selectively label specific cell types in a co-culture environment. nih.gov This proteomic data was then correlated with mRNA expression profiles from the same cells. nih.gov This multi-omics approach revealed that expressing the necessary enzymes to utilize the labeled precursors did not significantly alter the global gene expression of the cells compared to their state when grown on standard L-lysine, thus validating the technique's low perturbation. nih.gov

The use of L-Lysine:2HCl (alpha-15N) is fundamental to applications in both proteomics and metabolomics. isotope.comisotope.com By tracing the incorporation of the 15N isotope, researchers can quantify the turnover of proteins and the flux through lysine-related metabolic pathways. When combined with genomics, transcriptomics, and other 'omics data, these findings provide a more complete, systems-level picture of cellular regulation, disease pathogenesis, and response to therapies. For instance, Stable Isotope Labeling in Mammals (SILAM) uses feeds containing labeled lysine (B10760008) to create an in vivo standard for comprehensive 'omics analysis in animal models. isotope.com

Development of Novel Isotopic Labeling Strategies

The utility of L-Lysine:2HCl (alpha-15N) is being enhanced by the development of innovative labeling strategies designed to answer more complex biological questions. These methods move beyond simple, uniform labeling to allow for more sophisticated experimental designs.

One of the most significant advancements is the Cell Type-specific Labeling with Amino acid Precursors (CTAP) methodology. nih.gov This strategy leverages the fact that vertebrate cells cannot synthesize the essential amino acid L-lysine. By genetically engineering a specific cell type to express an exogenous enzyme, such as a lysine racemase (Lyr) or diaminopimelate decarboxylase (DDC), those cells gain the ability to produce L-lysine from a supplied, isotope-labeled precursor (like D-lysine or diaminopimelic acid). nih.govnih.gov This allows for the selective labeling of one cell population's proteome within a mixed co-culture, enabling the study of cell-specific protein dynamics during cell-cell communication without metabolic cross-feeding compromising the labeling fidelity. nih.govnih.gov

Another advanced strategy involves the use of multiple tracers simultaneously. In a study of lysine kinetics in humans, researchers administered both L-[13C1]lysine and L-[15N2]lysine. nih.gov This dual-isotope approach allowed them to construct a more detailed, multi-compartmental kinetic model of lysine metabolism, partitioning protein synthesis and breakdown into different tissue pools from plasma and breath data alone. nih.gov Furthermore, the use of dually labeled lysine, such as L-Lysine-13C6,15N2, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments provides a larger mass shift compared to single-isotope labels. creative-biolabs.commedchemexpress.comthermofisher.com This enhanced mass difference improves the accuracy and clarity of protein quantification, proving especially useful in complex proteomic analyses. creative-biolabs.com

Labeling StrategyDescriptionKey ApplicationResearch Finding
Cell Type-specific Labeling with Amino acid Precursors (CTAP) Vertebrate cells are engineered with exogenous enzymes to produce L-lysine from an isotope-labeled precursor not usable by other cells. nih.govDifferentiating the proteomes of specific cell types in a co-culture environment. nih.govEnabled selective labeling of DDC-expressing 3T3 cells and lyr-expressing MDA-MB-231 cells in a mixed culture, with minimal perturbation to cellular gene expression. nih.gov
Multi-Tracer Kinetic Studies Simultaneous administration of multiple stable isotopes of the same amino acid (e.g., 13C-lysine and 15N-lysine). nih.govBuilding complex, multi-compartmental models of amino acid metabolism and whole-body protein turnover. nih.govAllowed for the partitioning of protein synthesis and breakdown into fast- and slow-exchanging compartments from plasma and breath data. nih.gov
Dual-Isotope SILAC Labeling Use of amino acids labeled with both heavy carbon and heavy nitrogen (e.g., L-Lysine-13C6,15N2). creative-biolabs.commedchemexpress.comEnhancing the mass difference between 'light' and 'heavy' proteins in quantitative proteomics. creative-biolabs.comImproves the accuracy and resolution of relative protein quantification via mass spectrometry in complex samples. creative-biolabs.com

Advanced Computational Approaches for Isotopic Data Interpretation

The raw data generated from mass spectrometry or NMR spectroscopy following L-Lysine:2HCl (alpha-15N) administration requires sophisticated computational and mathematical modeling for meaningful biological interpretation. These approaches transform isotopic enrichment data into quantitative metabolic fluxes and turnover rates.

A primary computational method involves fitting the tracer data to multi-compartmental kinetic models . nih.gov For example, after administering L-[alpha-15N]lysine, the time-course of isotope appearance and disappearance in plasma and other samples can be measured. nih.govnih.gov This data is then fitted to a model, such as a mammillary multicompartmental model, which consists of a central pool connected to several peripheral compartments. nih.gov By solving the series of differential equations that describe the model, researchers can calculate key kinetic parameters, including the size of metabolic pools and the rates of protein synthesis, oxidation, and breakdown. nih.gov This approach has been successfully used to determine whole-body lysine flux and partition protein metabolism into fast- and slow-exchanging tissue components. nih.gov These computational models are essential for translating isotopic data into a dynamic picture of metabolic physiology.

Expansion of Tracing Methodologies to Complex Biological Systems

The application of L-Lysine:2HCl (alpha-15N) tracing is moving beyond simple cell monocultures to probe the intricacies of more complex biological systems, providing insights into organismal biology and intercellular interactions.

Specific Cell Types in Co-culture: As detailed in the CTAP methodology, L-lysine precursors labeled with stable isotopes can be used to study the proteome of a single cell type within a complex co-culture. nih.govnih.gov This has been demonstrated in co-cultures of engineered 3T3 and MDA-MB-231 cells, where the proteome of each cell type could be independently labeled and analyzed, opening the door to studying cell-specific responses in models of the tumor microenvironment or other heterogeneous tissues. nih.gov

Non-human Tissues (In Vivo Labeling): The SILAM technique allows for the metabolic labeling of entire organisms. isotope.com By providing mice with a diet where the sole source of lysine is a heavy isotope-labeled version, such as 13C6-L-Lysine, the entire proteome of the animal becomes labeled. isotope.comsouz5000.ru Tissues from these "heavy" mice can then be used as internal standards to mix with tissues from "light" (unlabeled) control or diseased animals. This approach enables highly accurate quantitative proteomics of any tissue, organelle, or body fluid, providing a powerful tool for studying animal models of disease and basic physiology. isotope.com This has been applied to label tumors in nude mice xenografted with human cancer cells. souz5000.ru

Host-Microbe Interactions: Stable isotope tracing is a valuable method for dissecting metabolic exchanges between a host and its resident microbiota. In an early study, the administration of L-[alpha-15N]lysine to human infants resulted in a measurable 15N enrichment in their fecal bacteria. nih.gov This demonstrated the uptake and utilization of host-derived amino acids by the gut microbiome. nih.gov This principle of tracing nutrient flow from host to microbe (and vice versa) is a foundational concept for future studies. While direct evidence using L-Lysine:2HCl (alpha-15N) in plant-microbe interactions is emerging, the same methodology can be applied to trace nitrogen allocation between plants and symbiotic or pathogenic microbes in the rhizosphere, offering a path to understanding the molecular basis of these critical environmental interactions.

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